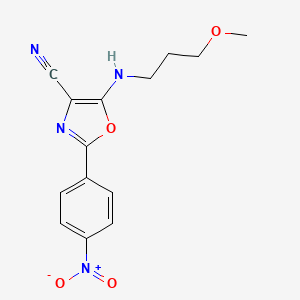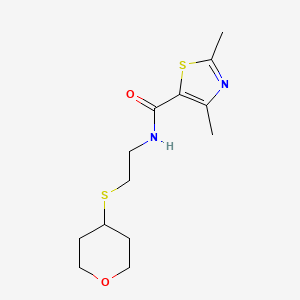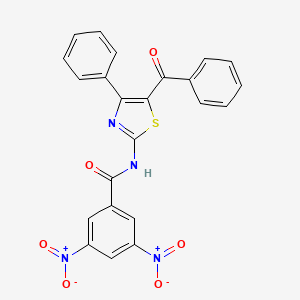
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as MPANC, and its chemical structure is shown below:
Applications De Recherche Scientifique
HIV-1 Inhibition
One application of related oxazole derivatives is in the field of HIV research. A study by Larsen et al. (1999) discussed the synthesis of triazenopyrazole derivatives, including a related compound, for potential use as inhibitors of HIV-1. They found that certain synthesized compounds, notably 5-(3,3-Diethyl-1-triazeno)pyrazole-4-carbonitrile, showed moderate activity against HIV-1 (Larsen, Zahran, Pedersen, & Nielsen, 1999).
Synthesis of 5-Alkylamino-1,3-oxazole-4-carbonitriles
Another research avenue is the synthesis of oxazole derivatives with specific substituents. Chumachenko et al. (2014) synthesized 5-alkylamino-1,3-oxazole-4-carbonitriles containing a phthalimidoalkyl substituent. Their study highlighted the formation of new compounds during the reaction of these derivatives with hydrazine hydrate, demonstrating the compound's chemical reactivity and potential for creating diverse derivatives (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).
Nucleophilic Substitution Reactions
Ibata and Isogami (1989) explored the reactivity of related oxazoles, such as 5-aryl-2-chloromethyloxazoles, under nucleophilic substitution conditions. This study provides insight into the chemical behavior of oxazole derivatives and their potential utility in more complex chemical syntheses (Ibata & Isogami, 1989).
Corrosion Inhibition
The use of oxazole derivatives in corrosion inhibition was investigated by Yadav et al. (2016). They synthesized pyranopyrazole derivatives, including compounds structurally similar to 5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, and tested their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study suggests the potential application of such compounds in materials science (Yadav, Gope, Kumari, & Yadav, 2016).
Propriétés
IUPAC Name |
5-(3-methoxypropylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4/c1-21-8-2-7-16-14-12(9-15)17-13(22-14)10-3-5-11(6-4-10)18(19)20/h3-6,16H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDCOWQKXGCDPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Methoxypropyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)




![1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B2405275.png)


![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2405281.png)
![1-{3-[(2-chlorobenzoyl)amino]benzoyl}-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2405282.png)
![1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone](/img/structure/B2405283.png)


![6-Chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B2405287.png)